molecular formula C11H14N4O4 B12418633 Doxofylline-d4

Doxofylline-d4

Cat. No.: B12418633
M. Wt: 270.28 g/mol
InChI Key: HWXIGFIVGWUZAO-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxofylline-d4 is a deuterated compound of Doxofylline, a methylxanthine derivative with a dioxolane group in position 7. Doxofylline is primarily used in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Doxofylline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxofylline involves the condensation reaction of theophylline with halogenated acetaldehyde dimethyl acetal in the presence of an acid-binding agent in a polar solvent . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Doxofylline-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the deuterated compound. The production is carried out under stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Doxofylline-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Doxofylline-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Doxofylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation . Unlike other xanthine derivatives, Doxofylline does not significantly bind to adenosine receptors, which accounts for its better safety profile .

Comparison with Similar Compounds

Doxofylline-d4 is often compared with other xanthine derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

270.28 g/mol

IUPAC Name

1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2

InChI Key

HWXIGFIVGWUZAO-KHORGVISSA-N

Isomeric SMILES

[2H]C1(C(OC(O1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)([2H])[2H])[2H]

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3

Origin of Product

United States

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